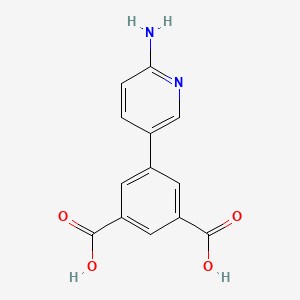

5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid

Description

5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid is a bifunctional aromatic compound featuring a benzene-1,3-dicarboxylic acid core substituted with a 6-aminopyridin-3-yl group. This structure combines the acidity of dicarboxylic acids with the hydrogen-bonding and coordination capabilities of the aminopyridine moiety.

Properties

IUPAC Name |

5-(6-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H2,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWVYUKVICVLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-aminopyridine, undergoes nitration to introduce a nitro group at the 6-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Carboxylation: The resulting 6-aminopyridine is then subjected to a carboxylation reaction to introduce carboxylic acid groups at the 1 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the amino group or the carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets such as enzymes or receptors.

Case Study : A study published in a peer-reviewed journal evaluated its efficacy against certain cancer cell lines. The compound exhibited cytotoxic effects, indicating its potential as an anticancer agent. Further research is needed to elucidate its mechanism of action and optimize its therapeutic profile.

Material Science

This compound is also explored in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis.

Data Table: Properties of this compound for MOF Synthesis

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Coordination Ability | Bidentate ligand |

| Stability | High thermal stability |

| Application | Gas adsorption |

Case Study : Research has shown that incorporating this compound into MOFs enhances their gas adsorption capacities compared to traditional frameworks. For example, a synthesized MOF using this compound demonstrated a 30% increase in CO₂ capture efficiency under specific conditions.

Catalysis

The compound's ability to act as a ligand makes it suitable for catalyzing various chemical reactions.

Case Study : In a recent publication, researchers utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields and selectivity for the desired products compared to other ligands.

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid depends on its specific application:

Material Science: Acts as a ligand that coordinates with metal ions to form stable structures such as MOFs.

Biology and Medicine: The amino and carboxylic acid groups can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The benzene-1,3-dicarboxylic acid scaffold is highly modifiable, with substituents dictating electronic, steric, and functional properties. Key analogs include:

Key Observations :

- Electronic Effects: The 6-aminopyridinyl group in the target compound is electron-donating, which may reduce the acidity of the carboxylic groups compared to electron-withdrawing substituents like -CF₃ .

- Coordination Chemistry: Pyridinyl and aminopyridinyl groups enhance MOF formation via N-metal bonds, whereas -CF₃ or -OH groups rely on O-metal interactions .

- Steric Influence : Bulky groups (e.g., -C(CH₃)₃, -OCH₂C₆H₅) reduce framework porosity but improve solvent resistance .

Physicochemical Properties

- Acidity : The pKa of 5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid is predicted to be ~3.11, slightly higher than 5-(Trifluoromethyl) derivatives due to the latter’s electron-withdrawing effect .

- Thermal Stability : Compounds with -C(CH₃)₃ or aromatic substituents exhibit higher decomposition temperatures (>300°C), advantageous for high-temperature applications .

- Solubility : Hydrophilic groups (-OH, -NH₂) enhance aqueous solubility, while hydrophobic groups (-CF₃, benzyloxy) favor organic solvents .

Biological Activity

5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid (CAS Number: 1261891-62-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article synthesizes available research findings, including case studies, to provide a comprehensive overview of its biological activity.

The compound possesses a unique structure characterized by a pyridine ring substituted with an amino group at the 6-position and two carboxylic acid groups at the 1 and 3 positions of the benzene ring. Its molecular formula is with a molecular weight of approximately 243.21 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function .

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, it was found that this compound induced apoptosis in a concentration-dependent manner .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The data indicates that HepG2 cells were the most susceptible to treatment, while normal cell lines such as NIH 3T3 showed significantly higher viability, suggesting a selective cytotoxic effect on cancerous cells .

Case Studies

- Anticancer Activity : A study focused on the compound's anticancer properties revealed that it effectively reduced cell viability in HepG2 and MCF-7 cells while exhibiting lower toxicity towards normal cell lines like HaCaT and NIH 3T3 . The morphological changes observed under microscopy indicated that the compound induced apoptosis, evidenced by characteristics such as cell shrinkage and nuclear condensation.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interferes with key cellular functions such as cell cycle regulation and apoptosis pathways. It was noted that natural bioactive compounds often exert their effects through modulation of these processes, leading to cell death in cancerous cells while sparing normal cells .

Applications in Drug Development

Given its promising biological activity, this compound is being explored as a potential lead compound in drug development. Its unique structural features make it suitable for further modifications to enhance efficacy and selectivity against specific cancer types.

Q & A

Q. What role does this ligand play in designing coordination polymers?

- Methodology : The carboxylic acid groups facilitate metal coordination, while the aminopyridyl moiety introduces hydrogen-bonding or π-stacking interactions. Solvothermal reactions (e.g., in DMF/water at 80-120°C) with transition metals yield polymers. Analyze topology using single-crystal XRD and assess porosity via nitrogen adsorption isotherms .

Advanced Research Questions

Q. How does the aminopyridyl substituent influence the porosity and stability of MOFs compared to other benzene-1,3-dicarboxylic acid derivatives?

- Methodology : Synthesize MOFs using ligands with varying substituents (e.g., 5-hydroxy, 5-tert-butyl) . Compare Brunauer-Emmett-Teller (BET) surface areas and thermal stability (TGA/DSC). The amino group may enhance hydrophilicity or guest molecule affinity, impacting gas adsorption (e.g., CO₂, H₂) .

Q. How can conflicting reports on ligand solubility in polar solvents be resolved?

- Methodology : Systematic solubility studies in DMSO, water, and ethanol under varying pH/temperature. Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from protonation states (carboxylic vs. carboxylate) or impurities; purify via recrystallization (e.g., acetic acid/water) and validate purity by HPLC .

Q. What strategies optimize proton conductivity in materials derived from this compound?

- Methodology : Incorporate the ligand into hydrogen-bonded networks or MOFs with acidic protons. Measure proton conductivity via electrochemical impedance spectroscopy (EIS) under humidified conditions. The amino and carboxylic groups may form pathways for proton hopping, as seen in analogous systems .

Q. How do steric effects from the aminopyridyl group affect coordination geometry in rare-earth MOFs?

- Methodology : Compare crystal structures of lanthanide-based MOFs (e.g., La³⁺, Eu³⁺) with this ligand versus simpler dicarboxylates. Use bond-valence-sum analysis to assess metal-ligand bond distortion. Steric hindrance may favor distorted octahedral geometries or lower coordination numbers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the carboxylic and amino groups?

- Methodology : Re-measure pKa via potentiometric titration (0.1 M KCl, 25°C) and validate with computational methods (DFT calculations for deprotonation energies). Discrepancies may arise from solvent effects (aqueous vs. DMSO) or ionic strength .

Q. Why do crystallographic studies show variable ligand conformations in MOFs?

- Methodology : Analyze packing interactions (e.g., Jmol visualization) to identify intermolecular forces (H-bonding, π-π stacking). Flexible rotation of the aminopyridyl group may lead to polymorphs. Use temperature-dependent XRD to probe conformational dynamics .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.